(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of bromine, hydroxyl, and piperidine groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Aldol Condensation: The formation of the (2Z)-methylidene group can be achieved through an aldol condensation reaction between the benzofuran derivative and an appropriate aldehyde.
Piperidine Substitution:
Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to the formation of debrominated or reduced derivatives.
Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated or reduced derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Condensation: Formation of larger, more complex molecules.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Manufacturing: It may be used as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(5-chloro-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-[(5-iodo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and piperidine moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
Molecular Formula |
C25H24BrNO4 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C25H24BrNO4/c1-14-7-15(2)12-27(11-14)13-20-21(28)5-4-19-24(29)23(31-25(19)20)10-18-9-16-8-17(26)3-6-22(16)30-18/h3-6,8-10,14-15,28H,7,11-13H2,1-2H3/b23-10- |
InChI Key |
WXVVYZNDIKTCAH-RMORIDSASA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O)C |
Origin of Product |
United States |
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